N-(6-methoxyquinolin-8-yl)naphthalene-2-sulfonamide
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Overview
Description
N-(6-methoxyquinolin-8-yl)naphthalene-2-sulfonamide is a chemical compound with the molecular formula C20H16N2O3S and a molecular weight of 364.42 g/mol This compound is known for its unique structure, which combines a quinoline moiety with a naphthalene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxyquinolin-8-yl)naphthalene-2-sulfonamide typically involves the reaction of 6-methoxyquinoline with naphthalene-2-sulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 6-methoxyquinoline and naphthalene-2-sulfonyl chloride.
Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxyquinolin-8-yl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield quinone derivatives, while reduction of a nitro group can produce amines.
Scientific Research Applications
N-(6-methoxyquinolin-8-yl)naphthalene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a fluorescent probe for detecting metal ions and other biomolecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(6-methoxyquinolin-8-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to metal ions, altering their availability and activity. In medicinal applications, it can inhibit enzymes or interact with cellular receptors, leading to therapeutic effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
N-(6-methoxyquinolin-8-yl)naphthalene-2-sulfonamide can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds like 6-methoxyquinoline and 8-hydroxyquinoline share structural similarities but differ in their functional groups and biological activities.
Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole are well-known sulfonamides with antimicrobial properties.
The uniqueness of this compound lies in its combined quinoline and sulfonamide moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(6-methoxyquinolin-8-yl)naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-25-17-11-16-7-4-10-21-20(16)19(13-17)22-26(23,24)18-9-8-14-5-2-3-6-15(14)12-18/h2-13,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJNIILAEOEKNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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